molecular formula C20H21N3O B2856784 1-(2,3-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one CAS No. 847395-53-3

1-(2,3-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Cat. No.: B2856784
CAS No.: 847395-53-3
M. Wt: 319.408
InChI Key: RIUFEHMLDYOBHB-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted at the 1-position with a 2,3-dimethylphenyl group and at the 4-position with a 1-methyl-1H-benzodiazol-2-yl moiety.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-13-7-6-10-17(14(13)2)23-12-15(11-19(23)24)20-21-16-8-4-5-9-18(16)22(20)3/h4-10,15H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUFEHMLDYOBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent variations, which influence physicochemical and biological properties:

Compound Name Substituent Variations Key Properties/Activities Reference
1-(2,3-Dimethylphenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one 1H-Benzimidazol-2-yl with 3-methylbutyl chain Not explicitly reported; alkyl chain may enhance lipophilicity or membrane permeability
4-[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one Fluorinated benzyl group on benzimidazole; 3-methylphenyl at pyrrolidinone position Fluorine atom introduces electronegativity, potentially improving metabolic stability
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Thioxo-oxadiazole substituent; chloro-hydroxyphenyl group 1.5× higher antioxidant activity than ascorbic acid (DPPH assay)

Key Observations :

  • Electron-Withdrawing Groups : Fluorine in the 2-fluorobenzyl analog could enhance metabolic stability and binding affinity through electronic effects.
  • Antioxidant Activity : Thioxo-oxadiazole derivatives (e.g., ) demonstrate superior radical scavenging activity, suggesting that electron-deficient heterocycles may optimize antioxidant efficacy compared to benzodiazole derivatives.

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